4-Amino-N-isobutyl-1-propyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-Amino-N-isobutyl-1-propyl-1H-pyrazole-5-carboxamide, also known as AICAR, is a synthetic nucleoside analogue that has been extensively studied for its potential applications in scientific research. AICAR has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been extensively investigated. In
Mechanism Of Action
The mechanism of action of 4-Amino-N-isobutyl-1-propyl-1H-pyrazole-5-carboxamide involves its conversion to ZMP (5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside), which activates AMPK. AMPK is a cellular energy sensor that regulates a range of metabolic processes, including glucose uptake, fatty acid oxidation, and protein synthesis. Activation of AMPK by 4-Amino-N-isobutyl-1-propyl-1H-pyrazole-5-carboxamide leads to increased glucose uptake and fatty acid oxidation, which can have important implications for the treatment of metabolic disorders.
Biochemical And Physiological Effects
4-Amino-N-isobutyl-1-propyl-1H-pyrazole-5-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its role in energy metabolism, 4-Amino-N-isobutyl-1-propyl-1H-pyrazole-5-carboxamide has been shown to have anti-inflammatory and neuroprotective effects. 4-Amino-N-isobutyl-1-propyl-1H-pyrazole-5-carboxamide has also been shown to improve cardiac function and reduce the risk of heart disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-Amino-N-isobutyl-1-propyl-1H-pyrazole-5-carboxamide in lab experiments is its ability to activate AMPK, which can have important implications for the study of energy metabolism. 4-Amino-N-isobutyl-1-propyl-1H-pyrazole-5-carboxamide is also relatively easy to synthesize and can be used in a range of experimental systems. However, one limitation of using 4-Amino-N-isobutyl-1-propyl-1H-pyrazole-5-carboxamide is that it may have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 4-Amino-N-isobutyl-1-propyl-1H-pyrazole-5-carboxamide. One promising area of research involves the development of new AMPK activators that are more selective and have fewer off-target effects than 4-Amino-N-isobutyl-1-propyl-1H-pyrazole-5-carboxamide. Another area of research involves the use of 4-Amino-N-isobutyl-1-propyl-1H-pyrazole-5-carboxamide in the treatment of metabolic disorders, such as diabetes and obesity. Finally, further research is needed to fully understand the mechanism of action of 4-Amino-N-isobutyl-1-propyl-1H-pyrazole-5-carboxamide and its potential applications in scientific research.
Synthesis Methods
4-Amino-N-isobutyl-1-propyl-1H-pyrazole-5-carboxamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. One common chemical synthesis method involves the reaction of 4,5-dicyanoimidazole with 4-amino-1-isobutyl-1H-pyrazole-5-carboxylic acid, followed by reduction with sodium borohydride to yield 4-Amino-N-isobutyl-1-propyl-1H-pyrazole-5-carboxamide. Enzymatic methods, such as the use of adenosine deaminase, have also been used to synthesize 4-Amino-N-isobutyl-1-propyl-1H-pyrazole-5-carboxamide.
Scientific Research Applications
4-Amino-N-isobutyl-1-propyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the role of 4-Amino-N-isobutyl-1-propyl-1H-pyrazole-5-carboxamide in the regulation of energy metabolism. 4-Amino-N-isobutyl-1-propyl-1H-pyrazole-5-carboxamide has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. This activation leads to an increase in glucose uptake and fatty acid oxidation, which can have important implications for the treatment of metabolic disorders such as diabetes and obesity.
properties
IUPAC Name |
4-amino-N-(2-methylpropyl)-2-propylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-4-5-15-10(9(12)7-14-15)11(16)13-6-8(2)3/h7-8H,4-6,12H2,1-3H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWRBLQOVZLRLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)N)C(=O)NCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-isobutyl-1-propyl-1H-pyrazole-5-carboxamide |
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